2,5,5-Trimethylmorpholine
Overview
Description
2,5,5-Trimethylmorpholine is a chemical compound with the CAS Number: 938374-22-2 . It has a molecular weight of 129.2 .
Molecular Structure Analysis
The molecular formula of 2,5,5-Trimethylmorpholine is C7H15NO . Its average mass is 129.200 Da and its monoisotopic mass is 129.115356 Da .Physical And Chemical Properties Analysis
The physical form of 2,5,5-Trimethylmorpholine is liquid . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Organotin Compounds in Neurodegenerative Research
Organotin compounds, such as Trimethyltin (TMT), have been instrumental in neurodegenerative research. TMT is known to induce neurodegeneration selectively in the limbic system, with notable effects in the hippocampus. This property makes TMT a valuable tool in creating in vivo rodent models for studying the molecular mechanisms leading to hippocampal neurodegeneration, which can include oxidative stress, inflammatory responses, and neuronal death/survival mechanisms. Such models are crucial for understanding neurodegenerative diseases and developing therapeutic interventions, including those for temporal lobe epilepsy (Lee et al., 2016).
Environmental Impact Studies
Organotin compounds are also significant in environmental science, particularly in studying the toxicity and ecological impact of anthropogenic chemicals. Research has focused on understanding the concentrations of various antibiotics and compounds, including organotins, in aquatic environments and their effects on non-target species. Such studies are essential for assessing environmental risks and developing strategies to mitigate the impact of these compounds on ecosystems (Kovaláková et al., 2020).
Behavioral and Toxicity Studies
The behavioral toxicity of trialkyltin compounds, such as TMT and Triethyltin (TET), has been extensively reviewed, highlighting their distinct patterns of toxicity in adult animals. While TET is associated with neuromotor function impairments, TMT exposure leads to hyperactivity and learning and performance impairments, correlating with neuronal cell death in limbic system structures. These behavioral studies provide insights into the neurotoxic effects of organotin compounds and their potential implications for human health (Reiter & Ruppert, 1984).
Safety and Hazards
The safety information for 2,5,5-Trimethylmorpholine includes several hazard statements: H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Mechanism of Action
Target of Action
2,5,5-Trimethylmorpholine primarily targets the nicotinic acetylcholine receptor (nAChR) . The nAChR plays a crucial role in transmitting signals in the nervous system. It is a type of ionotropic receptor that opens an ion channel upon binding with acetylcholine, a neurotransmitter, allowing the flow of ions across the cell membrane .
Mode of Action
2,5,5-Trimethylmorpholine interacts with its target, the nAChR, by inhibiting the uptake of dopamine and norepinephrine . This interaction results in changes in the neurotransmitter levels in the synaptic cleft, affecting the transmission of signals in the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by 2,5,5-Trimethylmorpholine is the neurotransmitter signaling pathway . By inhibiting the uptake of dopamine and norepinephrine, it alters the concentration of these neurotransmitters in the synaptic cleft, thereby modulating the signaling pathway .
Pharmacokinetics
It has a low LogP value, indicating its potential to cross biological membranes . Its water solubility suggests that it could be well-absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of 2,5,5-Trimethylmorpholine’s action primarily involve changes in neurotransmitter levels in the nervous system. By inhibiting the uptake of dopamine and norepinephrine, it can potentially modulate neuronal signaling and influence various physiological processes .
properties
IUPAC Name |
2,5,5-trimethylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-4-8-7(2,3)5-9-6/h6,8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEUNOOQVVWQNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,5-Trimethylmorpholine | |
CAS RN |
938374-22-2 | |
Record name | 2,5,5-trimethylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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